molecular formula C12H17NO2 B7862190 2-(Isopropylamino)-3-phenylpropanoic acid

2-(Isopropylamino)-3-phenylpropanoic acid

Cat. No.: B7862190
M. Wt: 207.27 g/mol
InChI Key: AWRMPWQJOYUQPP-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-3-phenylpropanoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an isopropylamino group attached to a phenylpropanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylamino)-3-phenylpropanoic acid typically involves the following steps:

  • Phenylpropanoic Acid Derivation: The starting material, phenylpropanoic acid, undergoes a series of reactions to introduce the isopropylamino group.

  • Isopropylamino Group Introduction: The isopropylamino group is introduced through a nucleophilic substitution reaction, where an isopropylamine reacts with phenylpropanoic acid under specific conditions.

  • Purification: The final product is purified through recrystallization or other purification techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistent quality. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like halides (Cl, Br) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated phenyl derivatives and alkylated phenylpropanoic acids.

Scientific Research Applications

2-(Isopropylamino)-3-phenylpropanoic acid has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(isopropylamino)-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

2-(Isopropylamino)-3-phenylpropanoic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: N-isopropyl-3-phenylpropanoic acid, 2-(ethylamino)-3-phenylpropanoic acid, 2-(propylamino)-3-phenylpropanoic acid.

  • Uniqueness: The presence of the isopropylamino group distinguishes it from other compounds, affecting its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-phenyl-2-(propan-2-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)13-11(12(14)15)8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRMPWQJOYUQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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